4-硝基苯基邻氨基苯甲酸酯

描述

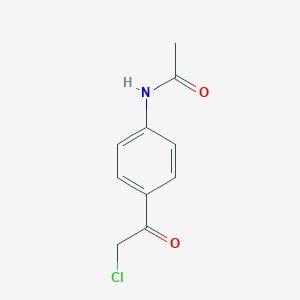

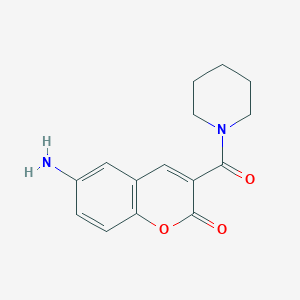

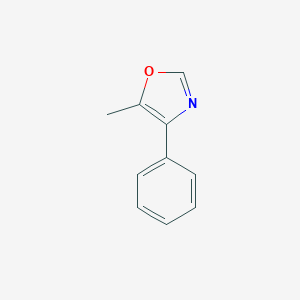

4-Nitrophenyl anthranilate is a chemical compound with the molecular formula C13H10N2O4 . It is also known by other names such as 4-Nitrophenyl 2-aminobenzoate and Benzoic acid, 2-amino-, 4-nitrophenyl ester .

Synthesis Analysis

The synthesis of 4-Nitrophenyl anthranilate involves various methods . One of the methods includes the reaction of 4-Nitrophenol and Isatoic Anhydride . The yield of this reaction is approximately 90% .

Molecular Structure Analysis

The molecular weight of 4-Nitrophenyl anthranilate is 258.23 g/mol . The IUPAC name for this compound is (4-nitrophenyl) 2-aminobenzoate . The InChI and Canonical SMILES for this compound are InChI=1S/C13H10N2O4/c14-12-4-2-1-3-11 (12)13 (16)19-10-7-5-9 (6-8-10)15 (17)18/h1-8H,14H2 and C1=CC=C (C (=C1)C (=O)OC2=CC=C (C=C2) [N+] (=O) [O-])N respectively .

Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

Physical And Chemical Properties Analysis

4-Nitrophenyl anthranilate has a melting point of 127-129°C . Its density is predicted to be 1.381±0.06 g/cm3 . The compound has a boiling point of 467.0±30.0 °C . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .

科学研究应用

Synthesis of Metal Anthranilate Complexes

“4-Nitrophenyl anthranilate” can be used to synthesize metal anthranilate complexes . These complexes have been found to have diverse biological activities such as anti-inflammatory, antineoplastic, anti-malarial, and α-glucosidase inhibitory properties .

Antipathogenic Applications

The metal anthranilate complexes synthesized using “4-Nitrophenyl anthranilate” have been found to have antipathogenic properties . They can be used as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .

Catalytic Activity in the Reduction of 4-Nitrophenol

The metal anthranilate complexes synthesized using “4-Nitrophenyl anthranilate” have been found to have high catalytic activity in the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) .

Antibacterial Activity

The metal anthranilate complexes synthesized using “4-Nitrophenyl anthranilate” have been found to have antibacterial activity against S. aureus, P. aeroginosa, and E. coli .

Antifungal Activity

The metal anthranilate complexes synthesized using “4-Nitrophenyl anthranilate” have been found to have antifungal activity against F. solani and A. niger .

Activity Against Root-Knot Nematodes

The metal anthranilate complexes synthesized using “4-Nitrophenyl anthranilate” have been found to have activity against the second-stage juveniles (J 2) root-knot nematodes .

作用机制

Target of Action

4-Nitrophenyl anthranilate (NPA) is known to interact with enzymes such as α-chymotrypsin and anthranilate phosphoribosyltransferase . These enzymes play crucial roles in various biological processes. For instance, α-chymotrypsin is a digestive enzyme that breaks down proteins in the body , while anthranilate phosphoribosyltransferase is involved in the biosynthesis of tryptophan .

Mode of Action

The interaction of NPA with its targets leads to changes in their enzymatic activity. For example, NPA has been shown to inhibit the enzymatic activity of α-chymotrypsin in a photo-controlled manner . This suggests that NPA can modulate the function of its target enzymes, thereby influencing the biochemical processes they are involved in.

Biochemical Pathways

NPA affects the tryptophan biosynthesis pathway by interacting with anthranilate phosphoribosyltransferase . This enzyme catalyzes the second step in tryptophan biosynthesis, where a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate . By interacting with this enzyme, NPA can potentially influence the production of tryptophan, an essential amino acid.

Result of Action

The molecular and cellular effects of NPA’s action are largely dependent on its interaction with target enzymes. For instance, the inhibition of α-chymotrypsin by NPA could affect protein digestion . Similarly, its interaction with anthranilate phosphoribosyltransferase could influence the biosynthesis of tryptophan , which plays a crucial role in protein synthesis and the production of serotonin, a neurotransmitter.

Action Environment

The action, efficacy, and stability of NPA can be influenced by various environmental factors. For example, the photo-controlled inhibition of α-chymotrypsin by NPA suggests that light could be a significant factor influencing NPA’s action . Additionally, factors such as pH, temperature, and the presence of other molecules could also affect the interaction of NPA with its target enzymes and its overall effectiveness.

安全和危害

When handling 4-Nitrophenyl anthranilate, it is recommended to wear protective gloves, clothing, and eye/face protection . Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace . If swallowed, call a poison center or doctor/physician if you feel unwell .

未来方向

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that has been used to assess the activity of these materials . This reaction is considered an important step in industrial water treatment . Future research may focus on the development of more efficient catalytic nanostructured materials for this reaction .

属性

IUPAC Name |

(4-nitrophenyl) 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHJJPYCVMFLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172706 | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl anthranilate | |

CAS RN |

19176-60-4 | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019176604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl Anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-nitrophenyl anthranilate interact with its target, and what are the downstream effects?

A1: 4-Nitrophenyl anthranilate (NPA) is a known fluorescent probe that specifically binds to the enzymatic active site of α-chymotrypsin (CHT), a digestive enzyme. [, ] This binding allows for the study of CHT's structure and function using fluorescence techniques like Förster resonance energy transfer (FRET). [, ] While NPA's interaction with CHT doesn't have direct therapeutic effects, it's instrumental in understanding the enzyme's behavior and designing potential inhibitors. [, ] One study used NPA as a FRET donor with nickel nanoparticles conjugated to CHT, demonstrating the potential for monitoring protein structure during thermal unfolding. []

Q2: What is the structural characterization of 4-nitrophenyl anthranilate, including its molecular formula, weight, and spectroscopic data?

A2: Unfortunately, the provided research excerpts don't offer detailed spectroscopic data or specific molecular weight information for NPA. A comprehensive analysis would require consulting resources like chemical databases or published spectroscopic studies.

Q3: Can you elaborate on the material compatibility and stability of 4-nitrophenyl anthranilate and its performance and applications under various conditions?

A3: The provided research primarily focuses on NPA's application as a fluorescent probe in the context of biomolecular interactions, particularly with CHT. [, ] Therefore, detailed information about its material compatibility and stability under various conditions is not discussed in these papers.

Q4: What are the catalytic properties and applications of 4-nitrophenyl anthranilate, including its reaction mechanisms, selectivity, and uses?

A4: The research excerpts don't focus on catalytic properties of NPA itself. Instead, it utilizes NPA's fluorescent properties to study the catalytic activity of CHT. [, ] NPA's hydrolysis by CHT is often used as a model reaction to investigate the enzyme's kinetics and the impact of various factors, such as metal ions, on its activity. []

Q5: Is there any information on the structure-activity relationship (SAR) of 4-nitrophenyl anthranilate, specifically the impact of structural modifications on its activity, potency, and selectivity?

A5: The research papers provided don't discuss any structural modifications of NPA or their impact on its activity or selectivity.

Q6: Are there any studies on the stability and formulation of 4-nitrophenyl anthranilate, particularly its stability under various conditions and strategies to improve its stability, solubility, or bioavailability?

A7: The provided research focuses on utilizing NPA as a tool for studying biomolecular interactions and doesn't delve into its formulation, stability, or bioavailability aspects. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)

![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)